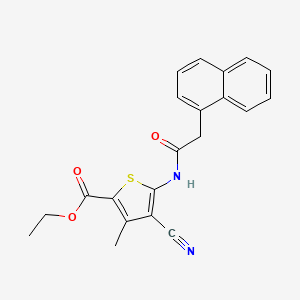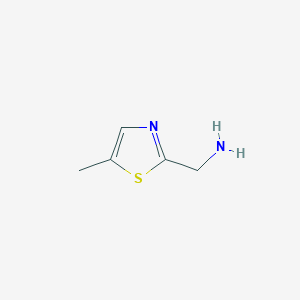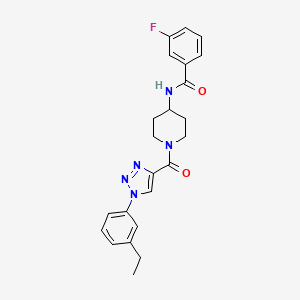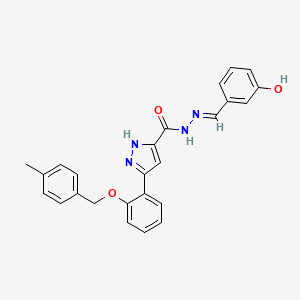![molecular formula C25H25N3O4S2 B2847704 3-[2-(3-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(1-phenylethyl)propanamide CAS No. 1105198-56-8](/img/structure/B2847704.png)
3-[2-(3-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(1-phenylethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[2-(3-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(1-phenylethyl)propanamide” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .Chemical Reactions Analysis
The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This has been achieved through radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Imidazo[4,5-b]pyridine derivatives, closely related to the queried compound, have been evaluated for their inhibitory performance against mild steel corrosion. These compounds showed high inhibition performance, behaving as mixed-type inhibitors. This finding is supported by Density Functional Theory (DFT) and molecular dynamic simulations (Saady et al., 2021).
Anticholinesterase Potential
Imidazo[1,2-a]pyridine-based compounds, which include the compound , are important for the treatment of heart and circulatory failures. Some derivatives have been found to be potential acetylcholinesterase (AChE) inhibitors, with specific derivatives showing strong inhibition properties. This has implications for their use in pharmaceutical applications (Kwong et al., 2019).
Antisecretory and Cytoprotective Properties
Certain imidazo[1,2-a]pyridines, similar to the queried compound, exhibit gastric antisecretory and cytoprotective properties. These properties make them candidates for clinical evaluation as antiulcer agents. Studies have been conducted to understand the pharmacodynamics and metabolism of these compounds (Kaminski et al., 1987).
Photophysical Properties
Research on Re(CO)3Cl complexes containing imidazo[1,5-a]pyridine ligands, which are structurally related to the queried compound, has shown interesting photophysical properties. These studies are significant for understanding the electronic structures and excited states of such compounds (Salassa et al., 2008).
Biological Screening
Compounds like 2-(4'-chlorophenyl)-6-methyl-(3-N, N’-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine have been synthesized and assessed for their biological activity against various bacteria and fungi. This screening is crucial for evaluating their potential therapeutic uses (Bhuva et al., 2015).
Antimicrobial Applications
Research has also focused on derivatives like 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde for their antibacterial and antifungal activities, showcasing the potential of these compounds in antimicrobial applications (Ladani et al., 2009).
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-28-24(30)23-18(14-21(34-23)17-7-5-4-6-8-17)27-25(28)33-15-22(29)26-12-11-16-9-10-19(31-2)20(13-16)32-3/h4-10,13-14H,11-12,15H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMSJAHKJYOCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2847624.png)
![Methyl 2-[2-(2,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2847626.png)


![4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2847632.png)


![3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid](/img/structure/B2847637.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2847638.png)
![4-[(2,5-Dimethylbenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2847639.png)

![N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2847643.png)